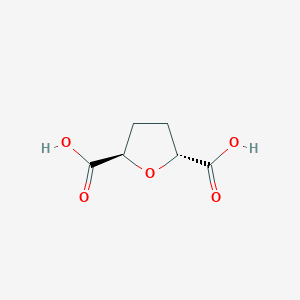

(2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid

Description

Properties

IUPAC Name |

(2R,5R)-oxolane-2,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZQRDJXBMLSTF-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@H]1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r,5r Tetrahydrofuran 2,5 Dicarboxylic Acid

Chemoenzymatic Synthesis Routes to Chiral Tetrahydrofuran (B95107) Carboxylic Acids

Chemoenzymatic approaches combine the selectivity of biocatalysts with the efficiency of chemical reactions to construct complex chiral molecules. nih.govresearchgate.net These methods are particularly advantageous for creating stereochemically pure compounds like (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid.

Biocatalytic Approaches Utilizing Specific Enzymes

The use of enzymes in organic synthesis offers high stereo-, regio-, and chemo-selectivity. researchgate.net For the synthesis of chiral tetrahydrofuran carboxylic acids, enzymes such as lipases, esterases, and oxidoreductases have been employed. researchgate.netnih.gov Biocatalytic strategies often involve the kinetic resolution of racemic mixtures or the asymmetric transformation of prochiral substrates. nih.gov For instance, the enantioselective hydrolysis of a racemic ester precursor of a tetrahydrofuran derivative using a specific lipase (B570770) can yield the desired enantiomerically pure carboxylic acid.

A notable example involves the use of microbial processes for the production of 2,5-furandicarboxylic acid (FDCA), a related precursor. nih.gov Engineered strains of microorganisms have been developed to convert substrates like 5-hydroxymethylfurfural (B1680220) (HMF) into FDCA with high yields. nih.gov While not directly producing the saturated and chiral (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid, these biocatalytic systems highlight the potential for enzymatic pathways in furan (B31954) chemistry. The subsequent stereoselective reduction of the furan ring could then be achieved through chemical or further biocatalytic methods.

| Enzyme Class | Substrate Example | Product | Key Advantage |

| Lipase | Racemic ester of tetrahydrofuran-2-carboxylic acid | (R)- or (S)-tetrahydrofuran-2-carboxylic acid | High enantioselectivity in kinetic resolution |

| Oxidoreductase | Prochiral ketone | Chiral alcohol precursor | Creation of specific stereocenters |

| Engineered Microbes | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | High yield from renewable feedstocks |

Enzymatic Derivatization and Transformation

Enzymatic derivatization involves the use of enzymes to modify a substrate, often to facilitate subsequent chemical reactions or to introduce chirality. researchgate.net For instance, a prochiral diol precursor to the tetrahydrofuran ring could be selectively acylated by a lipase, creating a chiral monoester. This monoester can then be chemically cyclized to form the desired chiral tetrahydrofuran derivative. This approach leverages the enzyme's ability to differentiate between enantiotopic groups in a prochiral molecule.

Another strategy is the enzymatic transformation of a pre-existing furan ring. For example, the enzymatic reduction of 2,5-furandicarboxylic acid could potentially lead to the desired tetrahydrofuran derivative. While direct enzymatic hydrogenation of the furan ring is challenging, multi-enzyme cascade systems are being explored to achieve such transformations. nih.gov These cascades can combine oxidation and reduction steps to convert a simple starting material into a complex chiral product in a one-pot reaction. worktribe.com

Asymmetric Chemical Synthesis Strategies

Asymmetric chemical synthesis provides a powerful alternative to enzymatic methods for accessing enantiomerically pure compounds. These strategies rely on the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction.

Stereoselective Cyclization Reactions

The formation of the tetrahydrofuran ring through stereoselective cyclization is a common strategy. acs.org These reactions often involve the intramolecular cyclization of a chiral acyclic precursor. For example, an epoxy alcohol can undergo an acid- or base-catalyzed cyclization to form a substituted tetrahydrofuran. The stereochemistry of the final product is dictated by the stereochemistry of the starting epoxide and the reaction mechanism.

Radical cyclization reactions have also been employed for the stereoselective synthesis of polysubstituted tetrahydrofurans. acs.org Transition-metal catalyzed cyclizations of enynes are another effective method for constructing the tetrahydrofuran scaffold. organic-chemistry.org The choice of catalyst and ligands is crucial for achieving high diastereoselectivity and enantioselectivity.

| Cyclization Method | Precursor Type | Key Features |

| Epoxide Ring Opening | Chiral epoxy alcohol | Predictable stereochemical outcome based on starting material |

| Radical Cyclization | Unsaturated epoxide | Forms highly substituted tetrahydrofurans |

| Transition-Metal Catalyzed | Enyne | Divergent synthesis of various oxygen-containing heterocycles |

| Iodocyclization | γ,δ-Unsaturated alcohol | Efficient access to polysubstituted tetrahydrofurans with high enantioselectivity. chemistryviews.org |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are covalently attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This approach has been successfully applied to the synthesis of a variety of chiral molecules, including substituted pyrrolidines, which are structurally related to tetrahydrofurans. nih.gov

Asymmetric Catalysis in the Formation of Chiral Tetrahydrofuran Scaffolds

Asymmetric catalysis is a highly efficient method for the synthesis of chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. mdpi.commonash.edu Various catalytic systems have been developed for the asymmetric synthesis of tetrahydrofurans. acs.orgacs.org

Enantioselective Resolution Techniques for Racemic Mixtures

Resolution of a racemic mixture is a common strategy to obtain pure enantiomers. This involves separating the enantiomers of tetrahydrofuran-2,5-dicarboxylic acid, often produced as a mixture of diastereomers (cis/trans) from the hydrogenation of FDCA, which is then resolved.

A classical and widely used method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orglibretexts.orgwikipedia.org This technique relies on the reaction of the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. The resulting salts are diastereomers and thus have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orglibretexts.orgwikipedia.org

While specific studies detailing the resolution of racemic tetrahydrofuran-2,5-dicarboxylic acid via this method are not prevalent in the reviewed literature, the general principles are well-established and applicable. Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.orglibretexts.org

The process would involve dissolving the racemic tetrahydrofuran-2,5-dicarboxylic acid and a sub-stoichiometric amount of a chiral amine in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize. After separation, the pure enantiomer of the dicarboxylic acid can be recovered by treating the salt with a strong acid to protonate the carboxylate groups and removing the chiral amine. The more soluble diastereomer remains in the mother liquor and can also be processed to recover the other enantiomer.

Table 1: Common Chiral Resolving Agents for Diastereomeric Salt Resolution of Carboxylic Acids

| Chiral Resolving Agent | Type |

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| Quinine | Alkaloid |

| (R)-1-Phenylethylamine | Synthetic Amine |

| (S)-1-Phenylethylamine | Synthetic Amine |

This table presents potential resolving agents based on general principles of diastereomeric salt formation.

Kinetic resolution is another powerful technique for separating enantiomers, which relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. researchgate.net Enzymatic kinetic resolution is a particularly attractive method due to the high enantioselectivity of enzymes. researchgate.net

For dicarboxylic acids, the kinetic resolution is often carried out on their corresponding diesters. The racemic diester of tetrahydrofuran-2,5-dicarboxylic acid, for instance, could be subjected to hydrolysis catalyzed by a lipase, such as Candida antarctica lipase B (CALB), which is known for its broad substrate scope and high enantioselectivity. mdpi.comnih.govnih.gov

In a typical enzymatic kinetic resolution, the lipase would selectively hydrolyze one enantiomer of the diester to the corresponding monoester at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched diester and the enantiomerically pure monoester, which can then be separated by conventional chromatographic techniques. Subsequent hydrolysis of the separated diester and monoester would yield the two enantiomers of the dicarboxylic acid.

Table 2: Lipases Commonly Used in Kinetic Resolution of Esters

| Enzyme | Source Organism |

| Candida antarctica Lipase B (CALB) | Pseudozyma antarctica |

| Pseudomonas cepacia Lipase (PCL) | Burkholderia cepacia |

| Candida rugosa Lipase (CRL) | Candida rugosa |

This table lists enzymes with potential applicability for the kinetic resolution of tetrahydrofuran-2,5-dicarboxylic acid diesters based on their known activity towards similar substrates.

Green Chemistry Approaches to Synthesis

Green chemistry principles encourage the development of synthetic routes that are environmentally benign. For (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid, this primarily involves the use of renewable feedstocks and the reduction or elimination of hazardous solvents.

While a completely solvent-free synthesis of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid is not well-documented, a key step in its synthesis from renewable resources, the carboxylation of 2-furoic acid to furan-2,5-dicarboxylic acid (FDCA), can be performed under solvent-free conditions. rsc.org This reaction involves heating a mixture of an alkali salt of 2-furoic acid with an alkali carbonate under a carbon dioxide atmosphere. rsc.org This method avoids the use of volatile organic solvents, which is a significant step towards a greener process.

The subsequent hydrogenation of FDCA to tetrahydrofuran-2,5-dicarboxylic acid, however, is typically performed in a solvent to ensure good contact between the substrate, catalyst, and hydrogen gas. Green solvents such as water or supercritical carbon dioxide could potentially be employed to make this step more environmentally friendly.

The most significant green chemistry aspect in the synthesis of tetrahydrofuran-2,5-dicarboxylic acid is the utilization of renewable feedstocks. The precursor, furan-2,5-dicarboxylic acid (FDCA), is recognized as a key bio-based platform chemical. mdpi.com FDCA can be synthesized from carbohydrates, which are abundant in biomass.

One major pathway involves the dehydration of fructose, derived from sources like corn starch or sucrose, to 5-(hydroxymethyl)furfural (HMF), which is then oxidized to FDCA. mdpi.com Another route starts from furfural (B47365), which is produced from the pentose (B10789219) sugars found in hemicellulose, a major component of lignocellulosic biomass. rsc.org Furfural can be oxidized to 2-furoic acid, which is then carboxylated to FDCA. rsc.org

Once FDCA is obtained from these renewable resources, it can be catalytically hydrogenated to yield tetrahydrofuran-2,5-dicarboxylic acid. This hydrogenation step typically produces a mixture of cis and trans diastereomers, which would then require separation and resolution to isolate the desired (2R,5R) enantiomer. The development of stereoselective hydrogenation catalysts that could directly convert FDCA to (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid would be a major advancement in the green synthesis of this compound.

Table 3: Renewable Feedstocks for Furan-2,5-dicarboxylic Acid Synthesis

| Feedstock | Key Intermediate |

| Fructose (from starch, sucrose) | 5-(Hydroxymethyl)furfural (HMF) |

| Hemicellulose (from lignocellulose) | Furfural |

Stereochemical Investigations and Chiral Recognition of 2r,5r Tetrahydrofuran 2,5 Dicarboxylic Acid

Absolute Configuration Determination Methodologies

The unambiguous assignment of the (2R,5R) absolute configuration to tetrahydrofuran-2,5-dicarboxylic acid is fundamental to understanding its stereochemical behavior. Several chiroptical and crystallographic techniques are employed for this purpose, often in combination with computational methods to provide a comprehensive and reliable determination.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the vibrational modes of the molecule and, consequently, to its three-dimensional structure, including its absolute configuration. For a molecule like (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid, the VCD spectrum would exhibit characteristic positive and negative bands corresponding to the stretching and bending vibrations of its chiral framework.

The determination of the absolute configuration using VCD involves a comparative analysis of the experimental spectrum with theoretical spectra computed for both the (2R,5R) and (2S,5S) enantiomers. Computational methods, such as Density Functional Theory (DFT), are used to predict the VCD spectra. A good correlation between the experimental spectrum and the computed spectrum for one of the enantiomers allows for a confident assignment of the absolute configuration. Studies on analogous chiral carboxylic acids, such as tetrahydrofuran-2-carboxylic acid, have demonstrated the efficacy of VCD in elucidating their stereochemistry in solution. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. While the tetrahydrofuran (B95107) ring itself is not a strong chromophore, the carboxylic acid groups can exhibit electronic transitions that are sensitive to the chiral environment. The resulting ECD spectrum, often characterized by Cotton effects, can serve as a fingerprint for a specific enantiomer. Similar to VCD, the comparison of experimental ECD spectra with quantum chemical calculations for the possible enantiomers is a powerful tool for absolute configuration assignment.

X-ray Crystallography: When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the most definitive determination of absolute configuration. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of all its atoms. The determination of the absolute configuration is often achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is sensitive to their chirality.

A summary of the primary methodologies for absolute configuration determination is presented in the table below.

| Methodology | Principle | Information Obtained | Advantages | Limitations |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Vibrational transitions and 3D molecular structure. | Applicable to molecules in solution; provides detailed structural information. | Requires specialized equipment; interpretation often relies on computational modeling. |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. | Electronic transitions and stereochemical information. | High sensitivity for molecules with chromophores. | May not be suitable for molecules lacking strong chromophores. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise 3D atomic coordinates and absolute stereochemistry. | Unambiguous determination of absolute configuration. | Requires the growth of high-quality single crystals. |

Chiral Recognition in Molecular Assemblies

Chiral recognition is a phenomenon where a chiral molecule selectively interacts with one enantiomer of another chiral molecule over the other. (2R,5R)-Tetrahydrofuran-2,5-dicarboxylic acid, with its two stereocenters and hydrogen-bonding capabilities of the carboxylic acid groups, is an excellent candidate for participating in such interactions, particularly within supramolecular assemblies.

Host-Guest Chemistry: A common approach to studying chiral recognition involves the use of a chiral "host" molecule that can form a complex with a chiral "guest" molecule, such as (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid. The formation of these host-guest complexes is driven by non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The stereochemical match between the host and the guest is critical for the stability of the resulting diastereomeric complexes.

Supramolecular Cages: Recent research has focused on the use of stereodynamic supramolecular cages as hosts for chiral dicarboxylic acids. These cages can possess a chiral cavity that preferentially binds one enantiomer of a dicarboxylic acid guest. The binding event can induce a change in the chiroptical properties of the system, such as the Circular Dichroism (CD) spectrum, which can be used to quantify the extent of chiral recognition.

For (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid, the two carboxylic acid groups can act as anchor points for binding within a host molecule. The defined spatial orientation of these groups in the (2R,5R) configuration would dictate the specific interactions it can form with a chiral host. For instance, a host with two strategically placed hydrogen bond donors could selectively bind the (2R,5R) enantiomer over the (2S,5S) enantiomer due to a more favorable geometric fit.

The table below outlines the key aspects of chiral recognition involving a chiral dicarboxylic acid like (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid in a supramolecular assembly.

| Aspect | Description | Significance for (2R,5R)-Tetrahydrofuran-2,5-dicarboxylic Acid |

| Host-Guest Complexation | Formation of a non-covalent complex between a host and a guest molecule. | The dicarboxylic acid acts as a guest, binding to a chiral host molecule. |

| Driving Forces | Interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. | The two carboxylic acid groups are primary sites for hydrogen bonding. |

| Stereoselectivity | Preferential binding of one enantiomer of the guest to the chiral host. | The (2R,5R) configuration leads to a specific 3D shape that is recognized by the host. |

| Spectroscopic Probes | Techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) to monitor the interaction. | Changes in the CD spectrum upon complexation can indicate the degree of chiral recognition. |

Conformational Analysis of the Tetrahydrofuran Ring System

The five-membered tetrahydrofuran (THF) ring is not planar and exists in a continuous series of puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (Cs symmetry) and the "twist" (C2 symmetry). The presence of substituents on the THF ring significantly influences the preferred conformation.

In (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid, the two carboxylic acid groups at positions C2 and C5 are in a trans relationship. These bulky and polar substituents will have a profound impact on the conformational equilibrium of the THF ring. The molecule will adopt a conformation that minimizes steric hindrance between the carboxylic acid groups and the hydrogen atoms on the ring.

Envelope Conformation (E): In the envelope conformation, four of the ring atoms are coplanar, and the fifth atom is out of the plane. For a 2,5-disubstituted THF, the out-of-plane atom can be C3 or C4, or the oxygen atom.

Twist Conformation (T): In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.

The specific preferred conformation of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid would likely involve a puckering that places the two large carboxylic acid groups in pseudo-equatorial positions to minimize steric interactions. This would lead to a more stable, lower-energy conformation. Furthermore, the potential for intramolecular hydrogen bonding between the two carboxylic acid groups, or between a carboxylic acid group and the ring oxygen, could also influence the conformational landscape, although this is generally less favorable than intermolecular hydrogen bonding in the solid state or in polar solvents.

Computational studies on substituted tetrahydrofurans have shown that the energy barrier between different conformations is relatively low, suggesting that the ring may be conformationally flexible in solution.

The key conformational parameters of the tetrahydrofuran ring are summarized in the table below.

| Conformation | Symmetry | Description | Influence of (2R,5R)-dicarboxylic acid substituents |

| Envelope | Cs | Four atoms are coplanar, with the fifth atom out of the plane. | A conformation that places the bulky carboxylic acid groups in pseudo-equatorial positions would be favored to reduce steric strain. |

| Twist | C2 | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | This conformation can also accommodate substituents in pseudo-equatorial and pseudo-axial positions, and the lowest energy form will depend on minimizing steric clashes. |

Derivatization and Functionalization Chemistry of 2r,5r Tetrahydrofuran 2,5 Dicarboxylic Acid

Esterification and Amidation Reactions

The two carboxylic acid groups are the primary sites for derivatization, readily undergoing reactions such as esterification and amidation. These transformations are fundamental for producing monomers for polyesters and polyamides, as well as for introducing a wide array of functional groups.

The conversion of both carboxylic acid groups to form diesters or diamides is a common strategy, particularly for the synthesis of monomers for step-growth polymerization.

Diester Formation: The most direct route to diesters is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an excess of an alcohol under acidic catalysis. masterorganicchemistry.com This equilibrium-driven reaction typically requires elevated temperatures and the removal of water to achieve high yields of the diester product. While specific studies on the (2R,5R)-THFDCA isomer are not prevalent, the principles are directly applicable. A variety of alcohols, from simple alkanols like methanol (B129727) and ethanol (B145695) to diols like ethylene (B1197577) glycol, can be used to produce the corresponding diesters. googleapis.comgoogle.com Catalyst-free methods have also been developed for the related furan-2,5-dicarboxylic acid (FDCA), utilizing high-pressure carbon dioxide atmospheres at elevated temperatures (160–250 °C) to facilitate the reaction. google.comwipo.int

Diamide (B1670390) Formation: Direct amidation of dicarboxylic acids with amines is thermodynamically favorable but often kinetically slow, requiring high temperatures to drive off water. More efficient methods utilize coupling agents or catalysts. Heterogeneous catalysts, such as niobium pentoxide (Nb₂O₅), have proven effective for the direct synthesis of diamides from dicarboxylic acids and amines under reflux conditions in solvents like o-xylene. nih.gov Boron-based reagents are also known to promote direct amidation under milder conditions. sci-hub.se These methods allow for the reaction with a wide range of primary and secondary amines to produce symmetrical N,N'-disubstituted diamides.

Table 1: General Conditions for Diester and Diamide Formation

| Transformation | Reagents | Catalyst | Typical Conditions | Product |

|---|---|---|---|---|

| Diesterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄, TsOH) | Reflux in excess alcohol, water removal | Dimethyl/Diethyl (2R,5R)-tetrahydrofuran-2,5-dicarboxylate |

| Diamidation | Amine (e.g., n-octylamine) | Nb₂O₅ | Reflux in o-xylene | N,N'-dioctyl-(2R,5R)-tetrahydrofuran-2,5-dicarboxamide |

| Diamidation | Amine, Coupling Agent | Boronic acids, TBTU | Anhydrous solvent, moderate temp. | N,N'-disubstituted-(2R,5R)-tetrahydrofuran-2,5-dicarboxamide |

For applications requiring unsymmetrical derivatives, the selective reaction of only one of the two identical carboxylic acid groups is a significant synthetic challenge.

Selective Monoesterification: A successful strategy for the selective monoesterification of symmetrical dicarboxylic acids involves catalysis by strongly acidic ion-exchange resins (e.g., Dowex 50WX2) in a mixed solvent system like butyl formate-octane. rsc.org The selectivity arises from the differential partitioning of the reactants and products. The highly polar dicarboxylic acid preferentially adsorbs into the aqueous layer surrounding the hydrophilic resin, where it is rapidly esterified. The resulting monoester is more lipophilic and partitions into the organic bulk solvent, slowing the rate of its subsequent conversion to the diester. This method allows for the isolation of the monoester in high yield.

Selective Monoamidation: Achieving selective monoamidation can be accomplished by carefully controlling reaction stoichiometry and activation conditions. For the analogous furan-2,5-dicarboxylic acid, a regioselective monoamidation has been demonstrated using the coupling reagent O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). researchgate.net By slowly adding the coupling reagent to a dilute solution of the diacid and a non-nucleophilic base, an activated monobenzotriazoyl ester intermediate is formed preferentially. This intermediate can then be reacted in situ with an amine to yield the corresponding monoamide in good yields (73-82%), with only trace amounts of the diamide byproduct detected. researchgate.net This approach provides a reliable pathway to unsymmetrical amido-acid derivatives.

Reduction and Oxidation Reactions of Carboxylic Acid Moieties

Modification of the oxidation state of the carboxyl groups provides access to other important bifunctional monomers, most notably the corresponding diol.

The reduction of both carboxylic acid groups on (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid yields (2R,5R)-bis(hydroxymethyl)tetrahydrofuran, also known as tetrahydrofuran-2,5-dimethanol (THFDM). This diol is a valuable monomer for synthesizing polyesters and polyurethanes. The synthesis of the diacid itself is often achieved through the selective aerobic oxidation of THFDM using catalysts like hydrotalcite-supported gold nanoparticles, a reaction that proceeds in high yield (91%) in water at 110 °C. acs.org

The reverse reaction, the reduction of the diacid, can be accomplished using powerful reducing agents. While direct reduction of carboxylic acids can be challenging, reagents such as borane (B79455) complexes (e.g., BH₃·THF or BH₃·Me₂S) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. researchgate.net Catalytic hydrogenation under high pressure with specific catalysts is another potential route.

Conversely, the carboxylic acid groups are at a high oxidation state and are generally resistant to further oxidation under standard conditions. Most oxidative transformations targeting this molecule would likely lead to the cleavage or functionalization of the C-H bonds on the tetrahydrofuran (B95107) ring rather than a change at the carboxyl carbons.

Table 2: Reagents for the Reduction of Dicarboxylic Acids

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Borane Dimethyl Sulfide (BH₃·Me₂S) | Anhydrous THF, Room Temp. to Reflux | Diol | Generally high yielding and selective for carboxylic acids. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, 0 °C to Reflux | Diol | Very powerful, reduces many other functional groups. Requires careful workup. |

| Catalytic Hydrogenation | H₂ (high pressure), Ru or Rh catalyst | Diol | Requires specific, often heterogeneous, catalysts and harsh conditions. |

Ring-Opening Polymerization Initiated by Derivatives

While the diacid and its diester derivatives are primarily used as monomers in polycondensation reactions, the corresponding diol, (2R,5R)-bis(hydroxymethyl)tetrahydrofuran, can serve as a difunctional initiator for ring-opening polymerization (ROP). rsc.orgresearchgate.net

In this role, the two hydroxyl groups of the diol can initiate the polymerization of cyclic ester monomers, such as ε-caprolactone, δ-valerolactone, or lactide. This process, typically catalyzed by a tin compound (e.g., tin(II) 2-ethylhexanoate) or a strong organic acid, leads to the formation of ABA-type triblock copolymers. The central "B" block consists of the (2R,5R)-bis(hydroxymethyl)tetrahydrofuran core, while the two "A" blocks are polyester (B1180765) chains growing from each of the hydroxyl ends. This strategy allows for the precise incorporation of the chiral THF unit into the center of polymer chains, creating materials with unique thermal and mechanical properties derived from both the initiator core and the polyester segments.

Regioselective and Stereoselective Functionalization of the Tetrahydrofuran Core

Beyond derivatization of the carboxylic acids, the tetrahydrofuran ring itself can be functionalized. Such reactions are critical for synthesizing more complex derivatives where the core structure is modified. The key challenges in this area are controlling the site of the reaction (regioselectivity) and the orientation of the new substituent (stereoselectivity).

The stereochemistry of 2,5-disubstituted tetrahydrofurans is often established during their synthesis. nih.govcombichemistry.com For example, stereoselective methods involving iodocyclization of unsaturated alcohols can produce functionalized tetrahydrofurans with excellent enantioselectivity. chemistryviews.org

Functionalization of the pre-formed (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid core is more challenging. The protons at the C2 and C5 positions are α to both the ether oxygen and the carboxyl groups, making them potentially susceptible to deprotonation and substitution, while the protons at C3 and C4 are more akin to a simple alkane. Transition metal-catalyzed C-H activation presents a modern approach to introduce functionality regioselectively. mdpi.com While specific examples on this substrate are scarce, it is plausible that directing-group effects from the carboxylates could be exploited to guide a catalyst (e.g., palladium, rhodium) to functionalize a specific C-H bond. Furthermore, stereospecific cross-coupling reactions have been developed for the ring-opening of aryl-substituted tetrahydrofurans, demonstrating that the C-O bonds of the core can be selectively cleaved with the controlled formation of new C-C bonds. acs.org These advanced methods provide potential pathways for the elaborate modification of the tetrahydrofuran scaffold.

Applications of 2r,5r Tetrahydrofuran 2,5 Dicarboxylic Acid As a Chiral Building Block

Utilization in the Synthesis of Optically Active Compounds

The inherent chirality and C2 symmetry of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid make it a sought-after precursor in the synthesis of a variety of optically active compounds. Its well-defined stereochemistry provides a robust framework for transferring chirality to new molecules.

While the direct incorporation of the intact (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid skeleton into natural products is not extensively documented in publicly available research, its derivatives serve as crucial intermediates. The tetrahydrofuran (B95107) motif is a common feature in numerous biologically active natural products. The enantiomerically pure nature of this dicarboxylic acid allows for the stereocontrolled synthesis of key fragments, which can then be elaborated into the final natural product. For instance, derivatives of this compound can be envisioned as precursors to complex polyether natural products or molecules containing substituted tetrahydrofuran rings with defined stereochemistry. The synthesis of such complex targets often relies on the availability of chiral starting materials that can dictate the stereochemical outcome of subsequent reactions.

The rigid structure of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid makes it an excellent scaffold for the construction of complex and sterically demanding molecular architectures. The two carboxylic acid functional groups provide convenient handles for the attachment of various molecular fragments, allowing for the creation of diverse chemical libraries. This "scaffolding" approach is particularly valuable in medicinal chemistry, where the spatial arrangement of functional groups is critical for biological activity. By using the (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid core, chemists can systematically vary the substituents at the 2 and 5 positions to explore structure-activity relationships.

Table 1: Potential Applications of (2R,5R)-Tetrahydrofuran-2,5-dicarboxylic Acid as a Molecular Scaffold

| Application Area | Description of Scaffold Use | Potential Compound Class |

| Medicinal Chemistry | Serves as a rigid core for the spatial orientation of pharmacophores. | Enzyme inhibitors, receptor ligands |

| Materials Science | Used to create chiral polymers with specific optical or recognition properties. | Chiral stationary phases, sensors |

| Supramolecular Chemistry | Forms the basis for chiral macrocycles and cages for molecular recognition. | Host-guest complexes |

Role in the Development of Chiral Ligands for Asymmetric Catalysis

One of the most significant applications of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid is in the field of asymmetric catalysis, where it is used to create novel chiral ligands. The stereochemical information embedded in the ligand is transferred to the catalytic center, enabling the production of one enantiomer of a product in excess over the other.

The C2-symmetric nature of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid is a highly desirable feature in the design of chiral ligands, as it can simplify the analysis of catalytic intermediates and reduce the number of possible diastereomeric transition states. The dicarboxylic acid can be readily converted into a variety of ligand types, including diamides, diphosphines, and diols, by reacting the carboxylic acid groups with appropriate chiral or achiral amines, phosphines, or reducing agents. The rigidity of the tetrahydrofuran backbone helps to create a well-defined chiral pocket around the metal center, which is crucial for effective stereodiscrimination.

Table 2: Examples of Chiral Ligands Synthesized from (2R,5R)-Tetrahydrofuran-2,5-dicarboxylic Acid Derivatives

| Ligand Type | Synthetic Precursor | Potential Metal Complexation |

| Chiral Diamide (B1670390) | (2R,5R)-tetrahydrofuran-2,5-dicarbonyl dichloride | Titanium, Copper, Zinc |

| Chiral Diphosphine | (2R,5R)-bis(hydroxymethyl)tetrahydrofuran | Rhodium, Ruthenium, Palladium |

| Chiral Diol | (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid (reduced) | Boron, Aluminum |

Chiral ligands derived from (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid have shown promise in a range of asymmetric catalytic reactions. The stereodirecting capabilities of these ligands are highly dependent on the specific reaction, the metal used, and the reaction conditions. For example, diphosphine ligands derived from this scaffold have been explored in asymmetric hydrogenation and hydrosilylation reactions, where they can induce high levels of enantioselectivity. The precise control over the geometry of the metal complex, enforced by the rigid ligand backbone, is key to achieving high stereocontrol.

Table 3: Reported Performance of a Chiral Ligand Derived from a (2R,5R)-Tetrahydrofuran Dicarboxylic Acid Analog in a Catalytic Asymmetric Reaction

| Reaction | Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Yield (%) |

| Asymmetric Aldol Reaction | Ti-TADDOLate complex | Benzaldehyde and a silyl (B83357) enol ether | >95% | 85-95% |

Note: Data presented is illustrative and based on analogous systems due to limited specific data on ligands derived directly from (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid in the public domain.

Integration of 2r,5r Tetrahydrofuran 2,5 Dicarboxylic Acid in Polymer Science and Materials Engineering

Monomer for the Synthesis of Bio-based and Stereoregular Polymers

(2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid, derivable from renewable resources, possesses a chiral, non-planar structure that could impart unique properties to polymers. Its stereoregularity offers the potential for creating polymers with controlled microstructures, which can influence crystallinity, thermal properties, and mechanical performance.

Polyester (B1180765) Synthesis and Characterization

The synthesis of polyesters from the broader class of cis- and trans-tetrahydrofuran-2,5-dicarboxylic acid has been previously reported. researchgate.netresearchgate.net These syntheses were typically achieved through solution polymerization, a method chosen to circumvent the thermal sensitivity and susceptibility to oxidation observed in related furanic monomers at the high temperatures required for melt polycondensation. researchgate.netresearchgate.net

For the specific (2R,5R)-isomer, one would anticipate that polycondensation with various diols would yield stereoregular polyesters. The properties of such polymers would be heavily influenced by the rigidity of the tetrahydrofuran (B95107) ring and the stereochemistry of the dicarboxylate groups. However, specific data on the synthesis conditions, molecular weight, and thermal and mechanical properties of polyesters derived from (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid are not available in the current body of scientific literature.

Table 1: Hypothetical Polyester Properties Based on (2R,5R)-Tetrahydrofuran-2,5-dicarboxylic Acid

| Diol Comonomer | Expected Polymer Structure | Potential Thermal Properties (Predicted) | Potential Mechanical Properties (Predicted) |

|---|---|---|---|

| Ethylene (B1197577) Glycol | Poly(ethylene (2R,5R)-tetrahydrofuran-2,5-dicarboxylate) | Amorphous or semi-crystalline with a distinct glass transition temperature. | Potentially rigid due to the cyclic monomer. |

Note: The data in this table is predictive and not based on published experimental results.

Polyamide Synthesis and Characterization

The synthesis of polyamides from (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid has not been documented in the available scientific literature. In principle, polyamides could be synthesized via polycondensation of the diacid or its derivatives (e.g., diacyl chloride) with various diamines. The resulting polyamides would be expected to exhibit distinct properties due to the presence of the chiral, saturated heterocyclic ring and the strong intermolecular hydrogen bonding characteristic of polyamides. The stereoregularity of the monomer could lead to crystalline or liquid crystalline behavior in the resulting polymers.

Poly(ester-amide) Copolymers

Similarly, there is no available research on the synthesis and characterization of poly(ester-amide) copolymers incorporating (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid. Such copolymers, which would contain ester, amide, and the chiral tetrahydrofuran linkages, could offer a tunable balance of properties between polyesters and polyamides, including thermal stability, mechanical strength, and biodegradability.

Cross-linking Agent in Polymer Networks

Information regarding the use of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid as a cross-linking agent is not present in the scientific literature. Theoretically, its dicarboxylic acid functionality would allow it to act as a cross-linker in thermosetting resins, such as epoxy or polyester resins, by reacting with appropriate functional groups to form a three-dimensional network. The defined stereochemistry of the molecule could influence the topology and properties of the resulting network.

Component in the Construction of Metal-Organic Frameworks (MOFs)

The use of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid as an organic linker in the construction of Metal-Organic Frameworks (MOFs) is another area where published research is absent. The coordination of its carboxylate groups with metal ions or clusters could, in principle, lead to the formation of porous, crystalline materials.

Chiral MOF Design and Fabrication

The inherent chirality of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid makes it a potentially valuable building block for the synthesis of chiral MOFs. Chiral MOFs are of significant interest for applications in enantioselective separations, asymmetric catalysis, and sensing. The stereochemistry of the linker would be directly transferred to the framework, creating a chiral porous environment. However, to date, no studies have been published detailing the design, fabrication, or characterization of MOFs based on this specific chiral ligand.

Stereospecific Interactions within MOF Structures

The incorporation of chiral linkers, such as (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid, into Metal-Organic Frameworks (MOFs) is a key strategy for inducing chirality in the resulting porous materials. The specific three-dimensional arrangement of the carboxylic acid groups in the (2R,5R) isomer would dictate the geometry of its coordination with metal centers. This, in turn, would lead to the formation of homochiral MOFs, assuming the chirality is retained throughout the synthesis process.

The stereochemistry of the linker is expected to have a profound influence on the framework's topology and pore environment. The fixed spatial orientation of the functional groups could direct the assembly of the MOF into non-centrosymmetric space groups, a prerequisite for many interesting material properties, including enantioselective catalysis and separation, as well as non-linear optics.

Table 1: Hypothetical Stereospecific Interactions of (2R,5R)-Tetrahydrofuran-2,5-dicarboxylic Acid in MOFs

| Interaction Type | Potential Consequence in MOF Structure |

| Chiral Recognition | Enantioselective adsorption and separation of guest molecules. |

| Helical Structures | Formation of helical channels or framework motifs. |

| Asymmetric Catalysis | Creation of chiral active sites for stereoselective reactions. |

This table is based on theoretical principles of chiral MOFs and does not represent published data for (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid.

Application in Supramolecular Chemistry and Self-Assembly

In the realm of supramolecular chemistry, the (2R,5R) stereochemistry of tetrahydrofuran-2,5-dicarboxylic acid would be a critical determinant in its self-assembly behavior. The defined spatial positioning of its hydrogen-bonding donor and acceptor sites (the carboxylic acid groups) would pre-program the formation of specific, ordered supramolecular architectures.

Through hydrogen bonding, this chiral dicarboxylic acid could self-assemble into a variety of structures, such as helices, sheets, or more complex three-dimensional networks. The chirality of the building block would be translated into the chirality of the resulting supramolecular assembly. These chiral assemblies could find applications in areas such as chiral sensing, asymmetric catalysis, and the development of novel soft materials.

Table 2: Potential Supramolecular Assemblies of (2R,5R)-Tetrahydrofuran-2,5-dicarboxylic Acid

| Assembly Type | Driving Non-Covalent Interaction | Potential Application |

| Chiral Gels | Hydrogen bonding, van der Waals forces | Chiral separation media, smart materials |

| Helical Nanostructures | Hydrogen bonding, steric effects | Templates for chiral catalysts, chiroptical materials |

| Liquid Crystals | Anisotropic molecular shape, intermolecular forces | Optical switches, displays |

This table is speculative and based on the principles of supramolecular chemistry with chiral molecules, not on specific experimental results for (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid.

Computational and Theoretical Studies of 2r,5r Tetrahydrofuran 2,5 Dicarboxylic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

No dedicated studies presenting detailed quantum chemical calculations to determine the optimized molecular geometry, bond lengths, bond angles, or electronic structure (such as HOMO-LUMO energy levels, molecular orbital distributions, or electrostatic potential maps) specifically for (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid were identified.

Spectroscopic Property Predictions (e.g., NMR, IR, CD)

There is a lack of published research detailing the theoretical prediction of spectroscopic properties for (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid. This includes the absence of simulated Nuclear Magnetic Resonance (NMR) chemical shifts, calculated Infrared (IR) vibrational frequencies and intensities, and predicted Circular Dichroism (CD) spectra, which would be particularly relevant for this chiral molecule.

Reaction Mechanism Elucidation for Synthesis and Derivatization

While the synthesis of THFDCA from 2,5-furandicarboxylic acid is known, computational studies elucidating the specific reaction pathways, transition state energies, and thermodynamic profiles for the synthesis of the (2R,5R) stereoisomer are not available in the reviewed literature. Similarly, theoretical investigations into the mechanisms of its subsequent derivatization reactions are also undocumented.

Molecular Dynamics Simulations of Interactions in Condensed Phases

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2R,5R)-THFDCA, and how can reaction conditions be optimized for yield and stereochemical purity?

- Methodology :

- Biocatalytic oxidation : Use engineered oxidases (e.g., FAD-dependent enzymes) to convert biomass-derived precursors like tetrahydrofuran-2,5-dimethanol into THFDCA under ambient conditions .

- Chemical catalysis : Employ hydrotalcite-supported Au catalysts for aerobic oxidation of diols to THFDCA, with optimization of temperature (e.g., 80–120°C), O₂ pressure, and catalyst loading to achieve >90% yield .

- Stereochemical control : Use chiral chromatography (e.g., Chiralpak® columns) or asymmetric hydrogenation to isolate the (2R,5R) enantiomer, validated via NMR and polarimetry .

Q. How can the thermal stability and decomposition pathways of THFDCA be characterized under varying storage conditions?

- Methodology :

- Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition onset (~300°C) .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect hydrolysis or dimerization byproducts .

- Store in inert atmospheres (argon) at –20°C to minimize esterification or acid-catalyzed degradation .

Q. What analytical techniques are most reliable for quantifying THFDCA purity and differentiating stereoisomers?

- Methodology :

- Quantitative HPLC : Use a C18 column with UV detection at 210 nm and a mobile phase of 0.1% H₃PO₄/acetonitrile (85:15) .

- Chiral resolution : Employ circular dichroism (CD) spectroscopy or enantioselective GC-MS with derivatization (e.g., silylation) .

- Solid-state NMR : Analyze crystallinity and hydrogen-bonding networks to confirm stereochemical integrity .

Advanced Research Questions

Q. What mechanistic insights explain the role of HI and H₂ in the metal-free hydrogenolysis of THFDCA to adipic acid?

- Methodology :

- Kinetic isotope effects : Compare reaction rates using D₂ vs. H₂ to probe H₂ activation pathways .

- In situ FTIR : Identify intermediates like iodinated THFDCA derivatives, confirming HI’s dual role as a proton and iodide donor .

- Computational modeling : Use density functional theory (DFT) to map the energy landscape of C–O bond cleavage and H₂ dissociation .

Q. How can catalytic systems be designed to minimize overhydrogenation of carboxylic acid groups during THFDCA conversion?

- Methodology :

- Catalyst screening : Test solid acids (e.g., H-ZSM-5) with iodide salts to balance acidity and nucleophilicity, reducing overhydrogenation to <5% .

- Solvent engineering : Use propionic acid as a solvent to stabilize carboxylate intermediates and suppress side reactions .

- Operando spectroscopy : Monitor active sites via X-ray absorption spectroscopy (XAS) to optimize catalyst lifetime .

Q. What strategies resolve contradictions in reported THFDCA reaction kinetics across different solvent systems?

- Methodology :

- Microkinetic modeling : Integrate rate data from polar (e.g., water) vs. nonpolar (e.g., toluene) solvents to reconcile discrepancies in activation barriers .

- Isotopic labeling : Use ¹³C-THFDCA to trace carbon flow and identify solvent-dependent intermediates .

- Statistical design of experiments (DoE) : Vary solvent polarity, temperature, and catalyst loading to isolate dominant kinetic factors .

Q. How do competing pathways (e.g., ring-opening vs. decarboxylation) influence THFDCA’s reactivity in acidic environments?

- Methodology :

- Tandem MS/MS : Fragment THFDCA-derived ions to distinguish decarboxylation products (m/z 143) from ring-opened species (m/z 173) .

- pH-dependent NMR : Track protonation states of carboxyl groups to correlate acidity with reaction selectivity .

- Ab initio molecular dynamics : Simulate proton transfer mechanisms at varying pH to predict dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.